BenchChemオンラインストアへようこそ!

1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone

mGlu1 antagonist Ca²⁺ mobilization assay non-competitive antagonism

1-(3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone (CAS 409345-76-2), also known as R214127, is a non-competitive, allosteric antagonist of the metabotropic glutamate receptor subtype 1 (mGlu1). The compound belongs to the pyrano[2,3-b]quinoline chemotype and acts at a transmembrane site distinct from the glutamate orthosteric binding pocket, competing with other non-competitive mGlu1 antagonists for binding to transmembrane segment VII.

Molecular Formula C20H17NO2
Molecular Weight 303.4 g/mol
CAS No. 409345-76-2
Cat. No. B1678703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone
CAS409345-76-2
SynonymsR 214127
R-214127
R214127
Molecular FormulaC20H17NO2
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESC1CC2=C(N=C3C=CC(=CC3=C2)C(=O)CC4=CC=CC=C4)OC1
InChIInChI=1S/C20H17NO2/c22-19(11-14-5-2-1-3-6-14)15-8-9-18-17(12-15)13-16-7-4-10-23-20(16)21-18/h1-3,5-6,8-9,12-13H,4,7,10-11H2
InChIKeyHXUSRWUBSYSWII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1-(3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone (R214127): Selective mGlu1 Receptor Antagonist Baseline Profile


1-(3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone (CAS 409345-76-2), also known as R214127, is a non-competitive, allosteric antagonist of the metabotropic glutamate receptor subtype 1 (mGlu1) [1]. The compound belongs to the pyrano[2,3-b]quinoline chemotype and acts at a transmembrane site distinct from the glutamate orthosteric binding pocket, competing with other non-competitive mGlu1 antagonists for binding to transmembrane segment VII . R214127 is recognized not only for its nanomolar antagonistic potency at both rat and human mGlu1a receptors but also for its utility as a tritiated radioligand ([³H]R214127) for receptor autoradiography and occupancy studies [1].

Why Substituting 1-(3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone with Another mGlu1 Antagonist Fails


Substitution of R214127 with another mGlu1 antagonist—even one sharing the same allosteric mechanism—is likely to yield divergent experimental outcomes because non-competitive mGlu1 antagonists exhibit a wide, and often non-overlapping, range of potencies, selectivity windows, and auxiliary research utilities. For instance, R214127 is approximately 8-fold more potent than BAY 36-7620 and 500-fold more potent than CPCCOEt in the same Ca²⁺ mobilization assay [1], while newer agents such as JNJ16259685 and A-841720 display different selectivity margins over the closely related mGlu5 receptor [2][3]. Critically, R214127 is uniquely validated as a high-affinity tritiated radioligand ([³H]R214127) with defined KD and Bmax values in native brain tissue, a capability not shared by most other mGlu1 antagonists [1]. These compound-specific quantitative properties mean that a simple in-class swap cannot reproduce the same target engagement, selectivity, or experimental readout.

1-(3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone (R214127): Quantitative Differentiation Evidence Guide


Head-to-Head Functional Potency Advantage Over Early-Generation mGlu1 Antagonists BAY 36-7620 and CPCCOEt

In a CHO-dhfr⁻ cell line expressing the rat mGlu1a receptor, R214127 inhibited glutamate-induced intracellular Ca²⁺ mobilization with an IC₅₀ of 21.6 ± 5.0 nM (n=4). In the identical assay system, BAY 36-7620 exhibited an IC₅₀ of 161 ± 38 nM (n=3) and CPCCOEt exhibited an IC₅₀ of 10.3 ± 0.8 μM (n=3) [1]. Accordingly, R214127 is approximately 8-fold more potent than BAY 36-7620 and 500-fold more potent than CPCCOEt, as determined by direct head-to-head comparison within a single experimental framework.

mGlu1 antagonist Ca²⁺ mobilization assay non-competitive antagonism BAY 36-7620 CPCCOEt

mGlu1-over-mGlu5 Selectivity Window Exceeds That of A-841720 and LY456236

The selectivity of R214127 for mGlu1 over mGlu5 can be quantified by its Ki at native rat brain mGlu5 receptors, which exceeds 10,000 nM [1]. When compared to its most conservative functional IC₅₀ of 21.6 nM at rat mGlu1a [2], this yields a selectivity index of >460-fold. For reference, A-841720 displays a 34-fold selectivity over mGlu5 (human mGlu1 IC₅₀ = 10 nM; mGlu5 IC₅₀ = 342 nM) , and LY456236 hydrochloride shows a >70-fold selectivity window (mGlu1 IC₅₀ = 143 nM; mGlu5 IC₅₀ > 10 μM) . The substantially wider selectivity margin of R214127 is a critical differentiator for experiments where even weak mGlu5 engagement could confound interpretation.

mGlu1 selectivity mGlu5 counter-screen off-target liability A-841720 LY456236

Unique Radioligand Utility: [³H]R214127 Binding Parameters Enable Quantitative Receptor Autoradiography and Occupancy Studies

R214127 is distinguished from all other mGlu1 antagonists by its validation and commercial availability as a tritiated radioligand, [³H]R214127. In rat mGlu1a-expressing CHO-dhfr⁻ membranes, [³H]R214127 binds to a single high-affinity site with an apparent KD of 0.90 ± 0.14 nM and a Bmax of 6512 ± 1501 fmol/mg protein [1]. In rat brain homogenates, the KD is approximately 1 nM, with the highest Bmax observed in cerebellum (4302 ± 2042 fmol/mg protein), followed by striatum (741 ± 48), hippocampus (688 ± 125), and cortex (471 ± 68) [1]. By contrast, JNJ16259685, A-841720, YM298198, BAY 36-7620, and LY456236 have no established radioligand counterparts with defined native tissue binding parameters, precluding their use in quantitative receptor occupancy and autoradiographic distribution studies.

radioligand binding autoradiography receptor occupancy KD Bmax native tissue

Comparative Cross-Compound Potency: R214127 Occupies a Mid-Tier Position Between JNJ16259685 and Earlier Antagonists, Offering a Balanced Potency–Selectivity–Tool Profile

A side-by-side comparison of published IC₅₀ values for structurally distinct mGlu1 antagonists reveals a potency hierarchy: JNJ16259685 (rat mGlu1a IC₅₀ = 3.24 ± 1.00 nM [1]) > A-841720 (human mGlu1 IC₅₀ = 10 nM ) ≈ R214127 (rat mGlu1a IC₅₀ = 6–21.6 nM depending on assay [2]) > YM298198 (IC₅₀ = 16–24 nM ) > LY456236 (IC₅₀ = 143 nM ) > BAY 36-7620 (IC₅₀ = 161 nM [2]) > CPCCOEt (IC₅₀ = 10.3 μM [2]). However, JNJ16259685, although more potent, lacks radioligand utility, while A-841720 and YM298198 exhibit narrower selectivity over mGlu5 . R214127 therefore occupies a unique position combining low-nanomolar potency, the widest documented mGlu1-over-mGlu5 selectivity margin among its class, and validated radioligand functionality.

mGlu1 antagonist potency ranking JNJ16259685 A-841720 YM298198 LY456236 BAY 36-7620

Optimal Research and Procurement Scenarios for 1-(3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone (R214127)


Ex Vivo Receptor Occupancy and Quantitative Autoradiography in Native Brain Tissue

When the experimental objective is to measure mGlu1 receptor occupancy by a test compound in native brain tissue or to map receptor distribution via autoradiography, [³H]R214127 is the only validated tool available. Its high specific binding (~92% of total), rapid association (<5 min), and well-characterized KD (0.9–1.0 nM) in multiple rat brain regions [1] enable reproducible quantification that no other mGlu1 antagonist can provide. This scenario applies to CNS drug discovery programs developing novel mGlu1 allosteric modulators and requiring ex vivo target engagement data.

In Vitro Pharmacological Studies Requiring Maximal mGlu1-over-mGlu5 Selectivity

For electrophysiological or signaling studies where even weak mGlu5 activation or inhibition could introduce interpretative ambiguity, R214127's >460-fold selectivity index [2] makes it the antagonist of choice. This is particularly critical in brain regions such as the hippocampus or striatum where mGlu1 and mGlu5 are co-expressed and functionally interactive. The wider selectivity window of R214127 relative to A-841720 (34-fold) and LY456236 (>70-fold) provides greater confidence that observed effects are mGlu1-mediated.

Binding-Site Competition Studies to Characterize Novel Allosteric mGlu1 Ligands

Because [³H]R214127 binding is completely blocked by structurally diverse non-competitive antagonists (NPS 2390, BAY 36-7620, CPCCOEt) but not by orthosteric ligands (glutamate, quisqualate) [1], it serves as a universal probe for defining the allosteric binding site of novel mGlu1 negative allosteric modulators. This scenario supports medicinal chemistry campaigns aiming to identify or optimize new chemotypes targeting the transmembrane allosteric pocket of mGlu1.

Procurement of a Potent mGlu1 Antagonist with Dual Functionality (Pharmacology Tool + Radioligand)

For laboratories seeking to minimize compound inventory complexity while maximizing experimental versatility, R214127 provides both a functional antagonist with low-nanomolar potency (IC₅₀ = 6–21.6 nM ) and, in its [³H] form, a radioligand for binding and occupancy assays. No other commercially available mGlu1 antagonist—including JNJ16259685, A-841720, YM298198, or LY456236—offers this dual utility, making R214127 the most resource-efficient procurement choice for integrated mGlu1 research programs.

Quote Request

Request a Quote for 1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.